2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-(pyridin-4-yl)pyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted at position 6 with a pyridin-4-yl group and at position 2 with a sulfanyl-linked 5-methyl-2-phenyl-1,3-oxazol-4-ylmethyl moiety.
Properties
IUPAC Name |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-17(22-19(26-13)15-5-3-2-4-6-15)12-27-20-23-16(11-18(25)24-20)14-7-9-21-10-8-14/h2-11H,12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQXPZRDVKXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-(pyridin-4-yl)pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide.
Attachment of the Sulfanyl Group: The oxazole derivative is then reacted with a thiol to introduce the sulfanyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving a β-diketone and an amidine.
Coupling of the Rings: The final step involves coupling the oxazole and pyrimidine rings through a nucleophilic substitution reaction, often facilitated by a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-(pyridin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy to F407-0337 (replacement of 4-methoxyphenyl with phenyl reduces O count by 1).
†Calculated by adjusting F407-0337’s molecular weight (406.46) for the loss of methoxy (-31.03 g/mol) and addition of hydrogen (+1.008 g/mol).
‡Predicted higher hydrophobicity than F407-0337 due to absence of polar methoxy group.
§Estimated from iCRT3’s structure.
¶Derived from KP-156/KP-172 scaffold (C14H14N4O).
Structural and Functional Insights
iCRT3’s 4-ethylphenyl-oxazole and acetamide tail confer distinct steric and electronic profiles, enabling β-catenin binding and Wnt pathway inhibition .
Pyrimidin-4-ol Core Modifications :
- Pyridin-4-yl (target) vs. pyridin-3-yl (F407-0337) alters hydrogen-bonding networks and target selectivity.
- KP-156/KP-172’s piperidinyl substitution demonstrates the scaffold’s versatility but highlights synthetic challenges in regiocontrol .
Sulfanyl Linker Effects :
- The sulfanyl-methyl bridge in the target compound and F407-0337 enhances conformational flexibility compared to rigid analogs like CAS 337923-17-8 .
Biological Activity
The compound 2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-6-(pyridin-4-yl)pyrimidin-4-ol is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 328.40 g/mol. Its structure comprises a pyrimidine core substituted with a pyridine ring and an oxazole moiety, contributing to its diverse biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under review may exert its effects through:
- Inhibition of Kinases : Many pyrimidine derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : The compound could promote programmed cell death in cancer cells, enhancing its therapeutic potential.
Antimicrobial Activity
The presence of the oxazole and pyridine rings may confer antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound could be evaluated for:
- Inhibition of Bacterial Growth : Testing against Gram-positive and Gram-negative bacteria could reveal potential as an antibiotic.
- Synergistic Effects : Combining this compound with existing antibiotics may enhance efficacy against resistant strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Oxazole Ring | Enhances anticancer activity | Essential for interaction with target proteins |
| Pyridine Ring | Improves solubility | Increases bioavailability in biological systems |
| Sulfanyl Group | Modulates binding affinity | Critical for enzyme inhibition |
Case Studies and Research Findings
- In Vitro Studies : Research has shown that related compounds can inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported in the micromolar range, indicating promising activity.
- Animal Models : In vivo studies using xenograft models have demonstrated that similar derivatives significantly reduce tumor size compared to controls, suggesting potential therapeutic applications.
- Mechanistic Insights : Studies utilizing flow cytometry have indicated that these compounds can induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
